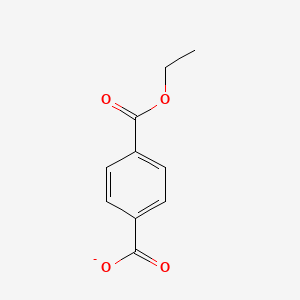

4-Ethoxycarbonylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxycarbonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVYWCDAKWKPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O4- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological activities of Ethyl 4-ethoxybenzoate. The information is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

Ethyl 4-ethoxybenzoate, also known as p-ethoxybenzoic acid ethyl ester, is a benzoate ester characterized by an ethoxy group at the para position of the benzene ring and an ethyl ester functional group. Its chemical structure is as follows:

Chemical Structure:

The key physical and chemical properties of Ethyl 4-ethoxybenzoate are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 4-ethoxybenzoate | [1] |

| CAS Number | 23676-09-7 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| SMILES | CCOC1=CC=C(C=C1)C(=O)OCC | [1] |

| InChI | InChI=1S/C11H14O3/c1-3-13-10-7-5-9(6-8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3 | [1] |

| InChIKey | HRAQMGWTPNOILP-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 9 °C | [2] |

| Boiling Point | 275.00 °C @ 760.00 mm Hg | [3] |

| Density | 1.071 g/cm³ | [2] |

| Flash Point | 114.00 °C (237.00 °F) TCC (est) | [3] |

| Vapor Pressure | 0.005000 mmHg @ 25.00 °C (est) | [3] |

| logP (o/w) | 3.600 | [3] |

| Solubility | Soluble in water, 39.44 mg/L @ 25 °C (est) | [3] |

Table 3: Spectral Data

| Spectroscopy | Key Data Points | Reference |

| ¹H NMR | Spectral data available. | |

| ¹³C NMR | Spectral data available. | |

| Mass Spectrometry | Kovats Retention Index: Standard non-polar: 1521; Semi-standard non-polar: 1537, 1522, 1535; Standard polar: 2593. | [1] |

| Infrared (IR) | Spectral data available. |

Experimental Protocols

2.1. Synthesis of Ethyl 4-ethoxybenzoate

A common method for the synthesis of Ethyl 4-ethoxybenzoate is the Williamson ether synthesis followed by Fischer esterification. A detailed protocol is outlined below.

-

Step 1: Williamson Ether Synthesis of 4-Ethoxybenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid in a suitable solvent such as ethanol.

-

Add a slight molar excess of a base, such as sodium ethoxide, to deprotonate the phenolic hydroxyl group.

-

To the resulting solution, add a slight molar excess of an ethylating agent, such as ethyl bromide or diethyl sulfate.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Acidify the residue with a dilute acid (e.g., 1M HCl) to precipitate the 4-ethoxybenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

-

Step 2: Fischer Esterification of 4-Ethoxybenzoic Acid

-

In a round-bottom flask, combine the synthesized 4-ethoxybenzoic acid with a large excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the crude Ethyl 4-ethoxybenzoate.

-

Purify the product by vacuum distillation or column chromatography.

-

2.2. Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of Ethyl 4-ethoxybenzoate.[4]

-

Column: Newcrom R1 reverse-phase column.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass-Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

-

Detection: UV detection at a suitable wavelength (to be determined based on the UV spectrum of the compound).

-

Note: This method is scalable and can be adapted for preparative separation to isolate impurities.[4]

2.2.2. Gas Chromatography (GC)

Gas chromatography can be used for the purity assessment of Ethyl 4-ethoxybenzoate.

-

Purity Analysis: A purity of >97.0% (GC) is reported for commercially available standards.

-

Kovats Retention Index:

Biological Activity and Signaling Pathways

Ethyl 4-ethoxybenzoate has been reported to exhibit antimicrobial and potential genotoxic properties.

3.1. Antibacterial Mechanism of Action

The antibacterial activity of Ethyl 4-ethoxybenzoate is believed to be mediated through the induction of oxidative stress within bacterial cells.[5] This leads to a cascade of events culminating in cell death.

Caption: Proposed antibacterial mechanism of Ethyl 4-ethoxybenzoate.

3.2. Genotoxicity and Proposed Mechanism of Action

Ethyl 4-ethoxybenzoate is suggested to have genotoxic potential, possibly through interference with DNA synthesis.[2] While the exact mechanism is not fully elucidated, a plausible pathway involves the inhibition of key enzymes in DNA replication, such as topoisomerases. This can lead to DNA strand breaks and the activation of DNA damage response pathways.

Caption: Proposed genotoxic mechanism of Ethyl 4-ethoxybenzoate.

3.3. Synthesis Workflow

The two-step synthesis of Ethyl 4-ethoxybenzoate can be visualized as a clear workflow.

Caption: Synthesis workflow for Ethyl 4-ethoxybenzoate.

References

- 1. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-ethoxybenzoate | 23676-09-7 | FE70752 | Biosynth [biosynth.com]

- 3. ethyl 4-ethoxybenzoate, 23676-09-7 [thegoodscentscompany.com]

- 4. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethoxycarbonylbenzoate CAS number 6287-86-1

An In-depth Technical Guide to 4-Ethoxycarbonylbenzoate (Ethyl 4-formylbenzoate)

CAS Number: 6287-86-1

This technical guide provides a comprehensive overview of this compound, more commonly known as Ethyl 4-formylbenzoate. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this chemical intermediate. This document details its chemical and physical properties, synthesis and purification protocols, key applications, and safety information.

Chemical and Physical Properties

Ethyl 4-formylbenzoate is a substituted aromatic compound with both an ester and an aldehyde functional group. These features make it a versatile reagent in organic synthesis.[1][2] Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6287-86-1[3][4] |

| Molecular Formula | C₁₀H₁₀O₃[3][4] |

| Molecular Weight | 178.18 g/mol [3] |

| IUPAC Name | ethyl 4-formylbenzoate[3] |

| Synonyms | Benzoic acid, 4-formyl-, ethyl ester; 4-(Ethoxycarbonyl)benzaldehyde; p-Carbethoxybenzaldehyde; Ethyl p-formylbenzoate; Terephthalaldehydic acid ethyl ester[4] |

| InChI Key | BHYVHYPBRYOMGC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C=O[3] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or white solid | [1][5] |

| Melting Point | 138-140 °C | [4] |

| Boiling Point | 142 °C @ 13 Torr | [4] |

| Density | 1.145 g/cm³ | [4] |

| Flash Point | 128.8 °C | [4] |

| Refractive Index | 1.548 | [4] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [4] |

Experimental Protocols

Synthesis of Ethyl 4-formylbenzoate

A common method for the synthesis of Ethyl 4-formylbenzoate is the oxidation of ethyl 4-(hydroxymethyl)benzoate.[5]

Materials:

-

Ethyl 4-(hydroxymethyl)benzoate (2.5 g, 13.9 mmol)

-

Manganese dioxide (24.1 g, 0.277 mmol)

-

n-hexane (50 ml)

-

Carbon tetrachloride (30 ml)

-

Isopropyl ether

Procedure:

-

Dissolve ethyl 4-(hydroxymethyl)benzoate in a mixture of n-hexane and carbon tetrachloride.

-

Add manganese dioxide to the solution with stirring at room temperature.

-

Continue stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Remove the solvents from the filtrate under vacuum to yield a yellow oil.

-

Purify the oil by crystallization from isopropyl ether to obtain a white solid of Ethyl 4-formylbenzoate.[5]

Applications in Research and Development

Ethyl 4-formylbenzoate is a valuable intermediate in organic synthesis. Its aldehyde group can undergo various reactions such as oxidation, reduction, and the formation of Schiff bases, while the ethyl ester can be hydrolyzed or transesterified.[2][6]

A notable application is its use as a reagent in the preparation of pyrrolidinone derivatives, which have been investigated as GluN2C-selective potentiators.[1][7] It also serves as a building block for more complex molecules and specialty chemicals.[2]

Signaling Pathways and Biological Activity

Currently, there is no publicly available research data suggesting a direct role of Ethyl 4-formylbenzoate in specific signaling pathways.

It is important to note that while a study on the anticancer activity of an "Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex" has been published, this is a different and more complex molecule than Ethyl 4-formylbenzoate.[8] Therefore, the biological activities described in that study cannot be attributed to Ethyl 4-formylbenzoate.

Safety and Handling

Ethyl 4-formylbenzoate should be handled in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.[4] It is advised to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[4] It should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| May cause an allergic skin reaction | H317 |

Note: This information is based on aggregated GHS data for a structurally similar compound, ethyl 4-formamidobenzoate, and should be used for guidance. Always refer to the specific Safety Data Sheet (SDS) for Ethyl 4-formylbenzoate before handling.[9]

Analytical Data

The characterization of Ethyl 4-formylbenzoate is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern.[3]

-

Infrared (IR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the carbonyl stretches of the aldehyde and the ester.[3]

This guide provides a summary of the available technical information for Ethyl 4-formylbenzoate. For further details, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

- 1. ethyl 4-formylbenzoate CAS#: 6287-86-1 [m.chemicalbook.com]

- 2. Buy Ethyl 4-formyl-3-methylbenzoate [smolecule.com]

- 3. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy ethyl 4-formylbenzoate Industrial Grade from HENAN OWESOME PHARMECEUTICAL TECHNOLOGY - ECHEMI [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ethyl 4-formylbenzoate | 6287-86-1 [chemicalbook.com]

- 8. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl 4-formamidobenzoate | C10H11NO3 | CID 223909 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxycarbonylbenzoic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Ethoxycarbonylbenzoic acid, a molecule of interest in various chemical and industrial applications. This document details established synthesis protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways.

Chemical Structure and Properties

4-Ethoxycarbonylbenzoic acid, systematically known as 4-(ethoxycarbonyl)benzoic acid or mono-ethyl terephthalate , is a monoester derivative of terephthalic acid. It possesses both a carboxylic acid and an ethyl ester functional group attached to a benzene ring in a para configuration.

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 4-(ethoxycarbonyl)benzoic acid |

| Synonyms | Mono-ethyl terephthalate, Ethyl 4-carboxybenzoate, Terephthalic acid monoethyl ester |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| CAS Number | 713-57-5 |

| Melting Point | 171 °C |

| Boiling Point | 342.0 ± 25.0 °C (Predicted) |

| Density | 1.241 ± 0.06 g/cm³ (Predicted) |

Below is the 2D chemical structure of 4-Ethoxycarbonylbenzoic acid.

Caption: 2D structure of 4-Ethoxycarbonylbenzoic acid.

Synthesis Methodologies

The synthesis of 4-Ethoxycarbonylbenzoic acid can be achieved through several routes. The two primary methods are the direct, partial esterification of terephthalic acid and the selective monohydrolysis of diethyl terephthalate.

Synthesis via Monohydrolysis of Diethyl Terephthalate

A common and effective method involves a two-step procedure starting from terephthalic acid. First, terephthalic acid is converted to its diester, diethyl terephthalate, which is then selectively hydrolyzed to yield the monoester.

Experimental Protocol:

Step 1: Preparation of Diethyl Terephthalate

-

A solution of terephthalic acid (1.0 g, 6 mmol) in the corresponding alcohol (50 mL) is refluxed for 30 minutes.[1][2]

-

Thionyl chloride (18 mL, 20 eq) is added dropwise to the mixture.[1][2]

-

The mixture is maintained under reflux for 4 to 10 hours.[1][2]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is extracted twice with diethyl ether (50 mL) and washed with a basic solution (e.g., potassium hydroxide).[1][2]

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

Removal of the solvent yields the pure diester.

Step 2: Monohydrolysis of Diethyl Terephthalate

-

To the starting diester (10 mmol), 30 mL of the corresponding alcohol is added, and the mixture is heated for 15 minutes.[1]

-

Potassium hydroxide (1 equivalent) is added to the solution.[1]

-

The mixture is heated under reflux for 3.5 hours.[1]

-

After cooling, the alcohol is evaporated.

-

The resulting crude product is dissolved in water and extracted with dichloromethane.

-

The aqueous layer is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.[1]

-

The precipitate is then filtered or extracted with diethyl ether, dried over magnesium sulfate, and concentrated under reduced pressure to yield 4-Ethoxycarbonylbenzoic acid.[1]

Quantitative Data for Synthesis via Monohydrolysis:

| Starting Material | Product | Reagents | Reaction Time | Yield |

| Diethyl terephthalate | 4-Ethoxycarbonylbenzoic acid | Potassium hydroxide, Ethanol | 3.5 hours | High |

Synthesis via Depolymerization of PET

An alternative and environmentally relevant synthesis route involves the depolymerization of polyethylene terephthalate (PET).

Experimental Protocol:

-

PET scraps (5g, corresponding to 26.02 mmol of ethylene terephthalate repeating unit) are added to a 100 mL round-bottom flask.[3]

-

15 mL of dichloromethane (DCM) and 15 mL of ethanol are added as a co-solvent system.[3]

-

Potassium hydroxide (1.46 g, 26.02 mmol) is added to the mixture.[3]

-

The reaction proceeds to depolymerize the PET, yielding the mono-salt of monoethyl terephthalate.

-

The reaction mixture is then acidified to produce 4-Ethoxycarbonylbenzoic acid.

Quantitative Data for Synthesis from PET:

| Starting Material | Product | Reagents | Co-solvent | Yield |

| PET scraps | 4-Ethoxycarbonylbenzoic acid | Potassium hydroxide, Ethanol | Dichloromethane | Up to 99.9% selectivity for the mono-salt |

Visualized Workflows and Pathways

Chemical Synthesis Workflow

The following diagram illustrates the logical workflow for the two-step synthesis of 4-Ethoxycarbonylbenzoic acid from terephthalic acid.

References

A Comprehensive Technical Guide to the Solubility of 4-Ethoxycarbonylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-ethoxycarbonylbenzoate, a compound commonly known as ethylparaben, in a range of organic solvents. Understanding the solubility of this widely used preservative is critical for formulation development, purification processes, and ensuring product stability in the pharmaceutical and cosmetic industries. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and influencing factors.

Core Technical Data: Solubility of this compound

The solubility of this compound varies significantly across different organic solvents, a reflection of the interplay between solute and solvent polarities, hydrogen bonding capabilities, and temperature. The following table summarizes the available quantitative solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100g of Solvent) |

| Methanol | 25 | 115[1] |

| Ethanol | 25 | 70[1] |

| Acetone | 25 | 84[1] |

| Ether | 25 | 43[1] |

| Propylene Glycol | 25 | 25[1] |

| Benzene | 25 | 1.65[1] |

| Peanut Oil | 25 | 1[1] |

| Carbon Tetrachloride | 25 | 0.9[1] |

Qualitative Solubility Information:

-

Chloroform: Slightly soluble[2]

-

Carbon Disulfide: Slightly soluble[2]

-

Petroleum Ether: Slightly soluble[2]

-

Glycerol: Slightly soluble[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and recommended technique for establishing equilibrium solubility.[3] Below are detailed methodologies for determining the solubility of this compound.

Gravimetric Shake-Flask Method

This method is a reliable and straightforward approach to determine the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Conical flasks or vials with stoppers

-

Orbital shaker with temperature control

-

Analytical balance

-

Evaporating dish

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be established through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the organic solvent to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a fume hood or in a controlled environment.

-

Once the solvent has evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of this compound (115-118 °C) until a constant weight is achieved.

-

Reweigh the evaporating dish with the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

The mass of the solvent is the difference between the weight of the solution transferred and the mass of the dissolved solute.

-

Solubility is then expressed as grams of solute per 100 grams of solvent.

-

UV/Vis Spectrophotometric Method

This method is an alternative to the gravimetric method and is particularly useful for solutes that have a strong chromophore, like this compound, which exhibits a UV absorbance maximum around 259 nm.[2]

Materials and Equipment:

-

All materials and equipment from the Gravimetric Shake-Flask Method

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1 and 2 of the Gravimetric Shake-Flask Method to prepare a saturated solution and obtain a filtered sample of the supernatant.

-

-

Spectrophotometric Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100g of solvent).

-

Visualizing Experimental and Logical Frameworks

To further clarify the processes and factors discussed, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound.

Caption: Key factors that influence the solubility of this compound.

References

Reactivity of 4-Ethoxycarbonylbenzoate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-ethoxycarbonylbenzoate, a common structural motif in organic chemistry and drug discovery, with a range of nucleophiles. The document details the underlying principles of nucleophilic acyl substitution on this aromatic ester, presenting available quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms to facilitate a deeper understanding. The reactions covered include hydrolysis, aminolysis, reduction with hydride reagents, and carbon-carbon bond formation using Grignard reagents. This guide is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug development by providing a consolidated repository of reactivity data and practical experimental procedures.

Introduction

This compound, also known as ethyl 4-benzoate, is an aromatic ester that serves as a versatile intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of its ester functional group is of paramount importance for its synthetic utility. This reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a variety of nucleophiles.

This guide will delve into the core reactions of this compound with common nucleophiles, providing a detailed analysis of the reaction kinetics, mechanisms, and practical experimental considerations.

General Mechanism of Nucleophilic Acyl Substitution

The predominant reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of the ethoxide leaving group.[1][2]

Reactivity with Specific Nucleophiles

Hydrolysis (Nucleophile: Hydroxide)

The saponification of this compound with a strong base like sodium hydroxide yields 4-carboxybenzoate and ethanol. This reaction is typically quantitative and follows second-order kinetics, being first order in both the ester and the hydroxide ion.

Quantitative Data:

| Ester | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Ethyl Benzoate | NaOH | 30% (v/v) Methanol-Water | 20 | 0.02615 |

| Ethyl Benzoate | NaOH | 30% (v/v) Methanol-Water | 40 | 0.04583 |

| Ethyl Benzoate | NaOH | 70% (v/v) Methanol-Water | 20 | 0.02117 |

| Ethyl Benzoate | NaOH | 70% (v/v) Methanol-Water | 40 | 0.03833 |

Data extracted from a study on ethyl benzoate in aqueous methanol.[3][4]

Experimental Protocol: Alkaline Hydrolysis of Ethyl Benzoate

This protocol for ethyl benzoate is adaptable for this compound.

-

Reaction Setup: A solution of ethyl benzoate (0.5 M) is prepared in a methanol-water mixture (e.g., 50% v/v).[4] A separate solution of sodium hydroxide (0.1 M) in the same solvent system is also prepared.[4]

-

Reaction Execution: The ester and base solutions are thermostated to the desired reaction temperature (e.g., 25 °C). Equal volumes of the two solutions are mixed in a reaction vessel equipped with a magnetic stirrer.

-

Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing aliquots at regular time intervals. The reaction in the aliquot is quenched by adding a known excess of standard hydrochloric acid.

-

Analysis: The unreacted hydrochloric acid is then back-titrated with a standard solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein). The concentration of the ester at different times can then be calculated.

-

Data Analysis: The second-order rate constant is determined by plotting 1/(a-x) against time, where 'a' is the initial concentration of the reactants and 'x' is the concentration of product formed at time 't'.[5]

Aminolysis (Nucleophile: Amines)

The reaction of this compound with ammonia or primary/secondary amines yields the corresponding 4-carbamoylbenzoate (an amide). This reaction, known as aminolysis, generally requires more forcing conditions than hydrolysis due to the lower nucleophilicity of amines compared to hydroxide ions. The reaction proceeds via a nucleophilic addition-elimination mechanism.[6]

Quantitative Data:

Specific yield and rate data for the aminolysis of this compound were not found in the search results. However, aminolysis of esters is a well-established transformation, and yields can be high, often with the use of a catalyst or by heating the reaction mixture.[7]

Experimental Protocol: General Aminolysis of an Ester

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or a non-polar solvent like toluene).

-

Addition of Amine: Add the amine (e.g., ammonia, a primary amine, or a secondary amine; typically 1.1 to 2 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with dilute acid (to remove excess amine) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude amide can be purified by recrystallization or column chromatography.

Reduction (Nucleophile: Hydride)

Esters like this compound can be reduced to primary alcohols using strong hydride-donating reagents such as lithium aluminum hydride (LiAlH₄).[1][8][9] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.[1][10] The reaction proceeds through a nucleophilic acyl substitution to form an aldehyde intermediate, which is then immediately reduced to the primary alcohol.[1][10]

Quantitative Data:

While a specific yield for the reduction of this compound was not found, the reduction of esters to primary alcohols with LiAlH₄ is generally a high-yielding reaction. For example, the reduction of diethyl phthalate to 1,2-benzenedimethanol with LiAlH₄ proceeds in 93% yield.[11]

Experimental Protocol: Reduction of an Ester with LiAlH₄

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[8][12]

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 1.5-2 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or THF).[8]

-

Addition of Ester: A solution of this compound (1 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a few hours to ensure complete reaction.

-

Work-up (Quenching): The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water and then a 15% aqueous solution of sodium hydroxide at 0 °C.[13] This procedure is known as the Fieser workup.

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

-

Purification: The product, 4-(hydroxymethyl)benzoic acid, can be further purified by recrystallization or column chromatography.

Reaction with Grignard Reagents (Nucleophile: Organomagnesium Halides)

Grignard reagents (R-MgX) react with esters like this compound to produce tertiary alcohols.[14][15] This reaction involves two additions of the Grignard reagent. The first addition leads to a ketone intermediate after the elimination of ethoxide. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup.[16][17]

Quantitative Data:

Specific yields for the reaction of Grignard reagents with this compound were not found. However, the reaction of ethyl benzoate with phenylmagnesium bromide to form triphenylmethanol is a common undergraduate laboratory experiment with reported yields often in the range of 30-35%, though higher yields are achievable under optimized conditions.[14]

Experimental Protocol: Reaction of an Ester with a Grignard Reagent

Caution: Grignard reagents are sensitive to water and protic solvents. All glassware must be oven-dried, and the reaction must be carried out under anhydrous conditions.[14]

-

Preparation of Grignard Reagent: In a dry, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred with a small crystal of iodine in anhydrous diethyl ether. The organohalide (e.g., bromobenzene) is added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with Ester: Once the Grignard reagent has formed, a solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C. Two equivalents of the Grignard reagent are required.[18]

-

Reaction: After the addition, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure completion.

-

Work-up: The reaction is quenched by carefully pouring it over a mixture of ice and a dilute acid (e.g., sulfuric acid or ammonium chloride solution).[18]

-

Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The resulting tertiary alcohol can be purified by recrystallization or column chromatography.

Conclusion

This compound exhibits a rich and predictable reactivity profile with a variety of nucleophiles, primarily through the nucleophilic acyl substitution pathway. The outcome of these reactions can be effectively controlled by the choice of nucleophile and reaction conditions. While specific quantitative data for this compound itself can be sparse in the literature, a strong understanding of its reactivity can be gleaned from studies on analogous aromatic esters such as ethyl benzoate. The experimental protocols provided in this guide offer a solid foundation for the synthetic manipulation of this important chemical entity, enabling researchers and drug development professionals to effectively utilize it in their synthetic endeavors. Further research to quantify the reaction kinetics of this compound with a broader range of nucleophiles would be a valuable contribution to the field.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicaljournals.com [chemicaljournals.com]

- 5. satyensaha.com [satyensaha.com]

- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adichemistry.com [adichemistry.com]

- 9. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 10. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]

- 11. chemrxiv.org [chemrxiv.org]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. athabascau.ca [athabascau.ca]

- 16. Experiments to Verify the Reaction Between Ethyl 4 Aminobenzoate and HCl | Detailed Guide [echemi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. www1.udel.edu [www1.udel.edu]

Key Chemical Reactions of 4-Ethoxycarbonylbenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving ethyl 4-ethoxycarbonylbenzoate, a versatile building block in organic synthesis and drug development. This document details key transformations including reduction, Grignard reactions, hydrolysis, transesterification, and amide formation. For each reaction, a detailed experimental protocol is provided, alongside quantitative data and mechanistic insights.

Reduction of the Ester Group

The ester moiety of this compound can be readily reduced to a primary alcohol, 4-(hydroxymethyl)benzyl alcohol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation is fundamental in the synthesis of various pharmaceutical intermediates and other functional molecules.

Table 1: Quantitative Data for the Reduction of Ethyl this compound

| Parameter | Value | Reference |

| Reactant | Ethyl this compound | |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [1][2] |

| Solvent | Anhydrous Diethyl Ether or THF | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Reaction Time | ~30 minutes for addition, then completion | [1] |

| Workup | Slow addition of ethyl acetate, followed by aqueous acid | [1] |

| Typical Yield | High (e.g., 93% for a similar ester) | [2] |

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

Ethyl this compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (or THF)

-

Ethyl acetate

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure: [1]

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, suspend lithium aluminum hydride (typically 1.5-2 equivalents) in anhydrous diethyl ether.

-

Reactant Addition: Dissolve ethyl this compound in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension while stirring and maintaining the temperature at 0 °C using an ice bath.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

-

Quenching: Cool the reaction mixture again to 0 °C and slowly add ethyl acetate dropwise to quench the excess LiAlH₄.

-

Workup: Carefully add water, followed by 10% sulfuric acid, to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, 4-(hydroxymethyl)benzyl alcohol.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Safety Note: Lithium aluminum hydride reacts violently with water. All glassware and solvents must be scrupulously dry, and the reaction should be carried out under an inert atmosphere.[1]

Reaction Pathway:

References

An In-depth Technical Guide to 4-Ethoxycarbonylbenzoate: Discovery, History, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxycarbonylbenzoate, commonly known as ethylparaben. It covers the historical context of its discovery within the broader class of parabens, its synthesis, and its physicochemical properties. Detailed experimental protocols for its synthesis via Fischer-Speier esterification are provided, along with a summary of its quantitative data. Furthermore, this guide explores the compound's mechanism of action, including its antimicrobial properties and its more recently scrutinized role as an endocrine disruptor, visualized through a signaling pathway diagram.

Introduction

This compound, or ethylparaben, is an ethyl ester of p-hydroxybenzoic acid. It belongs to a class of compounds known as parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and the food industry due to their effective antimicrobial properties against fungi and Gram-positive bacteria.[1] The history of parabens dates back to the late 19th and early 20th centuries, with their widespread use beginning in the 1920s. While the specific individual who first synthesized ethylparaben is not well-documented, its development is a part of the broader history of paraben discovery and utilization as preservatives. The first patent for a paraben-based preservative was filed in 1924, and the foundational synthesis method, the Fischer-Speier esterification, was established in 1895.[2]

Discovery and History

The journey of this compound is intrinsically linked to the history of its parent compounds, the parabens. The precursor, p-hydroxybenzoic acid, was first isolated in the late 19th century. The discovery of parabens as effective chemical preservatives is attributed to the British pharmacist John Brehmer, who published his findings in 1894.[3] The first synthesis of a paraben, methylparaben, occurred shortly after. The use of parabens as preservatives in various consumer products began to grow in the early 1900s and became widespread by the 1930s due to their low cost and high efficacy.[3] Ethylparaben was first synthesized in the early 20th century, and its preparation is a classic example of the esterification of p-hydroxybenzoic acid with ethanol.[1]

Physicochemical Properties

This compound is a white crystalline powder with the chemical formula C₉H₁₀O₃.[4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 166.17 g/mol | [5][6] |

| Melting Point | 115-118 °C | [4] |

| Boiling Point | 297-298 °C | [4][6] |

| CAS Number | 120-47-8 | [4][5] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic methods. The key data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| ~7.95 | d | 2H | Aromatic (ortho to -COOEt) | [7] | |

| ~6.90 | d | 2H | Aromatic (ortho to -OH) | [7] | |

| ~4.35 | q | 2H | -OCH₂CH₃ | [7] | |

| ~1.38 | t | 3H | -OCH₂CH₃ | [7] |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | Reference |

| ~166.8 | C=O | [8] | |

| ~160.0 | Aromatic C-OH | [9] | |

| ~131.5 | Aromatic CH (ortho to -COOEt) | [9] | |

| ~122.5 | Aromatic C-COOET | [9] | |

| ~115.0 | Aromatic CH (ortho to -OH) | [9] | |

| ~61.1 | -OCH₂CH₃ | [8] | |

| ~17.3 | -OCH₂CH₃ | [8] |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H stretch (phenol) | ~3400 | [10] |

| C-H stretch (aromatic) | ~3100-3000 | [10] |

| C-H stretch (aliphatic) | ~2980 | [10] |

| C=O stretch (ester) | ~1715 | [10] |

| C=C stretch (aromatic) | ~1600, 1500 | [10] |

| C-O stretch (ester) | ~1280 | [10] |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Fragment | Reference |

| 166 | ~23% | [M]⁺ | [11] |

| 121 | 100% | [M - OCH₂CH₃]⁺ | [11] |

| 93 | ~15% | [M - COOCH₂CH₃]⁺ | [11] |

| 65 | ~17% | [C₅H₅]⁺ | [11] |

Experimental Protocols

Synthesis via Fischer-Speier Esterification

The most common and historically significant method for synthesizing this compound is the Fischer-Speier esterification.[2] This acid-catalyzed reaction involves the esterification of p-hydroxybenzoic acid with ethanol.

5.1.1. Materials and Reagents

-

p-Hydroxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Distilled water

5.1.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beaker

-

Büchner funnel and flask

-

Rotary evaporator

5.1.3. Procedure

-

Reaction Setup: In a round-bottom flask, dissolve p-hydroxybenzoic acid in an excess of absolute ethanol (e.g., a 1:5 molar ratio of acid to alcohol).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst), and again with distilled water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and evaporate the solvent to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a white crystalline solid.[13]

Mechanism of Action

Antimicrobial Activity

The primary application of this compound is as an antimicrobial agent. Its mechanism of action is believed to involve the disruption of microbial membrane transport processes, leading to the leakage of intracellular components. Additionally, it can inhibit the synthesis of DNA and RNA, as well as key enzymes necessary for microbial survival.

Caption: Antimicrobial mechanism of this compound.

Endocrine Disruption

In recent years, concerns have been raised about the potential endocrine-disrupting activity of parabens. Studies have suggested that they can mimic estrogen by binding to estrogen receptors (ESR1 and ESR2), potentially leading to downstream effects on gene expression and cellular processes. This interaction may interfere with normal hormonal signaling pathways.

Caption: Endocrine disruption pathway of this compound.

Conclusion

This compound has a long history of use as an effective preservative, rooted in the early development of parabens. Its synthesis via Fischer-Speier esterification is a well-established and robust method. While its antimicrobial properties are well-understood, ongoing research continues to investigate its potential as an endocrine disruptor. This guide provides a foundational technical overview for professionals in the fields of chemical research and drug development, summarizing key historical, chemical, and biological information.

References

- 1. Page loading... [guidechem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. mildsoaps.com [mildsoaps.com]

- 4. Ethylparaben - Wikipedia [en.wikipedia.org]

- 5. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-hydroxybenzoate ReagentPlus , 99 120-47-8 [sigmaaldrich.com]

- 7. chegg.com [chegg.com]

- 8. Solved Ethyl benzoate PhCO Et has these peaks in its 13C NMR | Chegg.com [chegg.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Ethylparaben [webbook.nist.gov]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. CN104725233A - Preparation method of ethylparaben - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Ethoxycarbonylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycarbonylbenzoate, also known as ethyl 4-carboxybenzoate, is an aromatic ester with significant applications in organic synthesis and as a building block in the development of pharmaceuticals and other functional materials. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed overview of the expected infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | Carbonyl | ~1720 | Strong |

| C-O Stretch (Ester) | Ester | ~1270 and ~1100 | Strong |

| C-H Stretch (Aromatic) | Aromatic Ring | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | Ethyl Group | ~2980-2850 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | ~1600 and ~1480 | Medium |

| C-H Bending (para-disubstituted) | Aromatic Ring | ~850 | Strong |

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet (d) | 2H | Aromatic Protons (ortho to -COOEt) |

| ~7.9 | Doublet (d) | 2H | Aromatic Protons (ortho to -COOH) |

| 4.4 | Quartet (q) | 2H | -OCH₂CH₃ |

| 1.4 | Triplet (t) | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~165 | C=O (Carboxylic Acid) |

| ~134 | Aromatic C (quaternary) |

| ~131 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z Ratio | Relative Intensity | Proposed Fragment Ion |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 165 | High | [M - OCH₂CH₃]⁺ |

| 149 | High | [M - OC₂H₅]⁺ |

| 121 | Moderate | [C₆H₄COOH]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 45 | Moderate | [COOC₂H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing a drop between two sodium chloride (NaCl) plates.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is also recorded and subtracted from the sample spectrum.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to produce the ¹H NMR spectrum.

-

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and enhance the signal.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Esterification of 4-Carboxybenzaldehyde

Introduction

4-Carboxybenzaldehyde, also known as p-formylbenzoic acid, is a valuable bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals, polymers, liquid crystals, and other fine chemicals.[1] Its structure contains both a carboxylic acid and an aldehyde group, allowing for a variety of chemical transformations. The esterification of the carboxylic acid moiety is a crucial step in the synthesis of various target molecules, such as methyl 4-formylbenzoate. This important intermediate is utilized in the preparation of fluorescent whitening agents and other specialized synthetic materials.[2] This document provides detailed protocols for several common methods for the esterification of 4-carboxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Overview of Esterification Methods

Several methods are available for the esterification of carboxylic acids. The choice of method often depends on the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and the available reagents. The most common methods applicable to 4-carboxybenzaldehyde are:

-

Fischer-Speier Esterification: A direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a reversible reaction, often driven to completion by using a large excess of the alcohol or by removing water as it is formed.[3][4]

-

Steglich Esterification: A mild esterification method that uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is suitable for substrates that are sensitive to acidic conditions and can be performed at room temperature.[5][6][7]

-

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] It is known for its mild conditions and stereospecificity (inversion of configuration at the alcohol's stereocenter).[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed (Fischer-type) Pressurized Esterification

This protocol is adapted from a described industrial synthesis of methyl 4-formylbenzoate.[2] It is suitable for larger-scale synthesis.

Materials:

-

4-Carboxybenzaldehyde (p-formylbenzoic acid)

-

Anhydrous Methanol (MeOH)

-

p-Toluenesulfonic acid (p-TsOH)

-

Nitrogen gas (N₂)

Equipment:

-

Corrosion-resistant pressure reactor with stirring capability

-

Heating and cooling system for the reactor

-

Distillation apparatus

Procedure:

-

To a 2 L corrosion-resistant pressure reactor, add 1200 g of anhydrous methanol, 400 g of purified 4-carboxybenzaldehyde, and 5 g of p-toluenesulfonic acid.[2]

-

Seal the reactor and open the exhaust valve. Purge the reactor with nitrogen gas for 3 minutes to create an inert atmosphere, then close all valves.

-

Begin stirring the mixture. Heat the reactor to maintain a temperature of 118-120°C. The pressure will rise to 0.5-0.75 MPa.[2]

-

Maintain these conditions for 5 hours.[2]

-

After the reaction is complete, cool the reactor to 30°C before discharging the contents.

-

If necessary, filter the reaction mixture to remove any solid impurities.

-

Transfer the filtrate to a distillation apparatus and distill to recover the excess methanol.

-

The remaining hot liquid is the crude methyl 4-formylbenzoate.

Purification of Crude Product:

-

Wash the collected product with water until it is near neutral pH.[2]

-

Dry the product at 40-44°C under vacuum to obtain the final product.[2]

Protocol 2: Steglich Esterification

This is a general procedure for a mild esterification suitable for smaller-scale laboratory synthesis where acid sensitivity might be a concern.[5][11]

Materials:

-

4-Carboxybenzaldehyde

-

Alcohol (e.g., methanol, ethanol, or tert-butanol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Add the desired alcohol (1.5-3.0 eq) and a catalytic amount of DMAP (0.1 eq).[7]

-

Cool the stirred solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the mixture.[11]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

A white precipitate of dicyclohexylurea (DCU) will form during the reaction.[5]

-

Once the reaction is complete, filter off the DCU precipitate.

-

Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

-

The product can be further purified by column chromatography or recrystallization.

Protocol 3: Mitsunobu Reaction

This is a general protocol for esterification under very mild, neutral conditions.[8][9]

Materials:

-

4-Carboxybenzaldehyde

-

Alcohol (primary or secondary)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Syringe for dropwise addition

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxybenzaldehyde (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[8]

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the solution. An exothermic reaction is often observed.[8]

-

After the addition, remove the ice bath and stir the reaction at room temperature for several hours to overnight. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purification is typically achieved by column chromatography on silica gel.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for the esterification of 4-carboxybenzaldehyde.

Table 1: Comparison of Esterification Methods

| Parameter | Fischer Esterification (Pressurized) | Steglich Esterification | Mitsunobu Reaction |

| Catalyst/Reagents | p-TsOH (catalytic)[2] | DCC (coupling agent), DMAP (catalyst)[5] | PPh₃, DEAD or DIAD[8] |

| Solvent | Excess alcohol (e.g., Methanol)[2] | Aprotic (e.g., DCM)[12] | Aprotic (e.g., THF)[8] |

| Temperature | High (e.g., 118-120°C)[2] | Room Temperature[5] | 0°C to Room Temperature[8] |

| Reaction Time | 5 hours[2] | 3-12 hours | Several hours to overnight |

| Key Byproducts | Water | Dicyclohexylurea (DCU)[5] | Triphenylphosphine oxide, Hydrazine derivative |

| Purity of Crude | ~97.5% (after washing)[2] | Variable, requires purification | Variable, requires purification |

Mandatory Visualizations

References

- 1. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

4-Ethoxycarbonylbenzoate: A Versatile Reagent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

4-Ethoxycarbonylbenzoate and its derivatives are valuable reagents in organic synthesis, serving as versatile building blocks for the introduction of a substituted benzoyl moiety. This functional group is a common feature in a wide array of biologically active molecules, polymers, and materials. The ester functionality of this compound can be readily modified, and the aromatic ring can be further functionalized, making it a key intermediate in the synthesis of complex organic compounds. These application notes provide an overview of its use in several key organic transformations, complete with detailed experimental protocols.

Amidation Reactions

The acid chloride derivative, 4-ethoxycarbonylbenzoyl chloride, readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of numerous pharmaceuticals and fine chemicals.

General Reaction Scheme:

Table 1: Synthesis of N-Substituted Ethyl 4-Carbamoylbenzoates

| Amine Substrate | Product | Reaction Conditions | Yield (%) |

| Butylamine | Ethyl 4-(butylcarbamoyl)benzoate | Zinc powder, Acetic acid, Methanol, 0-5 °C to RT, 2.5 h | 94.7[1] |

| 3-Chloroaniline | Ethyl 4-(3-chlorobenzamido)benzoate | Dry THF, RT | Not specified[2] |

Experimental Protocol: Synthesis of Ethyl 4-(butylcarbamoyl)benzoate[1]

-

Reaction Setup: In a 1 L four-necked flask equipped with a stirrer, spherical condenser, thermometer, and constant pressure dropping funnel, add ethyl 4-nitrobenzoate (93.9 g, 0.48 mol) and methanol (138.2 g, 4.32 mol).

-

Addition of Reagents: Add n-butyraldehyde (38.1 g, 0.53 mol) and zinc powder (124.8 g, 1.92 mol) to the flask.

-

Reaction Execution: Cool the mixture to 0-5 °C and add acetic acid (230.4 g, 3.84 mol) dropwise over 30 minutes. Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, filter the mixture to obtain a light brown-yellow transparent liquid. Wash the filter cake with water (3 x 50 mL). The filtrate is subjected to reduced pressure evaporation to recover methanol.

-

Extraction and Purification: Dissolve the remaining residue in 200 mL of ethyl acetate and wash to remove salts and acetic acid. Dry the organic phase to obtain the crude product.

-

Product: 100.8 g of crude ethyl 4-(butylamino)benzoate is obtained, with a yield of 94.7%.

dot graph TD; A[Start] --> B{Reaction Setup: Ethyl 4-nitrobenzoate and Methanol}; B --> C{Addition of n-butyraldehyde and Zinc powder}; C --> D{Cooling to 0-5 °C}; D --> E{Dropwise addition of Acetic Acid}; E --> F{Reaction at Room Temperature for 2h}; F --> G{Filtration}; G --> H{Evaporation of Methanol}; H --> I{Dissolution in Ethyl Acetate}; I --> J{Washing}; J --> K{Drying}; K --> L[End: Ethyl 4-(butylamino)benzoate]; subgraph "Reagents" node[style=filled, fillcolor="#F1F3F4"] R1[Ethyl 4-nitrobenzoate]; R2[Methanol]; R3[n-butyraldehyde]; R4[Zinc powder]; R5[Acetic Acid]; end subgraph "Work-up" node[style=filled, fillcolor="#F1F3F4"] W1[Water]; W2[Ethyl Acetate]; end B -- "Reagents" --> R1; B -- "Reagents" --> R2; C -- "Reagents" --> R3; C -- "Reagents" --> R4; E -- "Reagents" --> R5; G -- "Work-up" --> W1; I -- "Work-up" --> W2; graph[rankdir=TB, bgcolor="#FFFFFF"]; node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge[color="#34A853"]; end

Caption: Workflow for the synthesis of ethyl 4-(butylamino)benzoate.

Esterification Reactions

4-Ethoxycarbonylbenzoyl chloride also reacts with alcohols and phenols to yield the corresponding esters. This transformation is crucial for accessing various diesters with potential applications in materials science and as plasticizers.

General Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate[3][4]

This protocol describes the synthesis of a derivative where the ethoxy group is introduced via a Williamson ether synthesis, a related esterification strategy.

-

Reaction Setup: Dissolve ethyl 4-hydroxybenzoate (0.7745 g, 4.66 mmol), 11-bromoundecanoic acid hexylamide (1.757 g, 5.215 mmol), potassium carbonate (1.820 g, 13.1717 mmol), and tetrabutylammonium bromide (0.34 g, 1.053 mmol) in DMF (70 mL).

-

Reaction Execution: Stir the mixture at 650 rpm and heat at 65 ± 5 °C for 10 hours.

-

Work-up: Pour the reaction mixture into cold, deionized water (600 mL) and adjust the pH to 1–2 with aqueous HCl (10% w/w).

-

Isolation: Collect the resulting white solid precipitate by vacuum filtration using a glass Büchner funnel.

dot graph TD; A[Start] --> B{Dissolve Reactants in DMF}; B --> C{Heat and Stir at 65 °C for 10h}; C --> D{Pour into Cold Water}; D --> E{Adjust pH to 1-2 with HCl}; E --> F{Vacuum Filtration}; F --> G[End: Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate]; subgraph "Reactants" node[style=filled, fillcolor="#F1F3F4"] R1[Ethyl 4-hydroxybenzoate]; R2[11-bromoundecanoic acid hexylamide]; R3[Potassium Carbonate]; R4[Tetrabutylammonium Bromide]; R5[DMF]; end subgraph "Work-up" node[style=filled, fillcolor="#F1F3F4"] W1[Deionized Water]; W2[Aqueous HCl]; end B -- "Reactants" --> R1; B -- "Reactants" --> R2; B -- "Reactants" --> R3; B -- "Reactants" --> R4; B -- "Reactants" --> R5; D -- "Work-up" --> W1; E -- "Work-up" --> W2; graph[rankdir=TB, bgcolor="#FFFFFF"]; node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge[color="#34A853"]; end

Caption: Workflow for Williamson ether synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The halo-substituted derivatives of ethyl benzoate, such as ethyl 4-bromobenzoate, are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions, including the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.

Buchwald-Hartwig Amination

This reaction allows for the formation of N-aryl bonds, providing access to a wide range of substituted anilines.

Table 2: Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bromo-aromatic | Aniline | Pd(OAc)2, BINAP | Cs2CO3 | Toluene | 110 | 8 | Not specified[3] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[4]

-

Reaction Setup: In a reaction vessel, combine the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), Cs2CO3 (10 equiv.), Pd(OAc)2 (0.05 equiv.), and BINAP (0.08 equiv.) in toluene (10 vol).

-

Degassing: Degas the mixture.

-

Reaction Execution: Stir the mixture at 110 °C for 8 hours under a nitrogen atmosphere.

-

Work-up: Filter the resulting mixture through celite and concentrate the filtrate.

-

Purification: Purify the residue by silica gel column chromatography to obtain the desired product.

Caption: Conceptual overview of Buchwald-Hartwig amination.

Suzuki Coupling

The Suzuki coupling enables the formation of biaryl compounds, which are prevalent in many biologically active molecules and functional materials.

Table 3: Suzuki Coupling of Aryl Halides with Boronic Acids

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Time | Yield (%) |

| 4-bromobenzoic acid | phenylboronic acid | Ad-L-PdCl2⊂dmβ-CD | Na2CO3 | water-organic mix (3/1) | RT | 2 h | >98[4] |

Experimental Protocol: General Procedure for Suzuki Coupling[5]

-

Reaction Setup: In a suitable reaction vessel, combine the supramolecular inclusion complex catalyst (Ad-L-PdCl2⊂dmβ-CD) (0.5 mol%), 4-bromobenzoic acid (0.5 mmol), phenylboronic acid (0.6 mmol), and Na2CO3 (1.2 mmol) in a water-organic solvent mixture (4 mL, 3:1 v/v).

-

Reaction Execution: Stir the reaction mixture at room temperature for 2 hours in the air.

-

Work-up: Neutralize the reaction mixture with dilute aqueous HCl. Add a measured amount of an internal standard (e.g., hexadecane) in ethyl acetate.

-

Extraction: Separate the organic phase and extract the aqueous layer with fresh ethyl acetate (3 x 3 mL).

-

Purification: Combine the organic extracts, wash with water (2 x 5 mL), and dry over anhydrous Na2SO4. The product yield can be determined by analysis of an aliquot of the organic phase.

Caption: Conceptual overview of Suzuki coupling.

References

Applications of 4-Ethoxycarbonylbenzoate Scaffolds in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycarbonylbenzoate, commonly known as ethyl paraben, is a well-established compound, traditionally utilized for its antimicrobial and preservative properties in the pharmaceutical, cosmetic, and food industries. Beyond its role as an excipient, the this compound scaffold and its parent structure, 4-carboxy-phenyl ester, serve as versatile building blocks in medicinal chemistry. Structural modifications of this phenyl ester moiety have yielded a diverse range of biologically active molecules with therapeutic potential across various disease areas, including local anesthesia, cancer, and infectious diseases.

This document provides detailed application notes and protocols for researchers interested in exploring the medicinal chemistry applications of this compound and its derivatives.

Application Note 1: Development of Local Anesthetics based on the 4-Aminobenzoate Backbone

The ethyl 4-aminobenzoate (Benzocaine) structure is a cornerstone in the development of local anesthetics. These compounds function by reversibly blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials and producing a numbing sensation. The general structure-activity relationship (SAR) for this class of compounds involves a lipophilic aromatic ring (the benzoate moiety), an intermediate ester linkage, and a hydrophilic amino group.

Quantitative Data: Structure-Activity Relationship of Benzocaine Analogs

| Compound | Structure | Anesthetic Potency (Relative to Procaine) | Duration of Action (min) |

| Benzocaine | 0.1 | 30-60 | |

| Procaine | 1 | 60-90 | |

| Tetracaine | 16 | 120-180 |

Note: This table presents illustrative data. Actual values can vary based on experimental conditions.

Experimental Protocol: Synthesis of Benzocaine (Ethyl 4-Aminobenzoate)

This protocol outlines the Fischer esterification of 4-aminobenzoic acid to synthesize Benzocaine.[1][2][3]

Materials:

-

4-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and filter paper

-

Magnetic stirrer and stir bar

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.2 g of 4-aminobenzoic acid in 12 mL of absolute ethanol with stirring.

-

Carefully add 1.0 mL of concentrated sulfuric acid dropwise to the solution. A precipitate may form.

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.

-

After reflux, allow the reaction mixture to cool to room temperature.

-